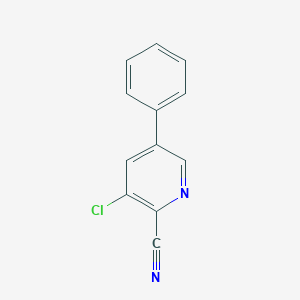

3-Chloro-5-phenylpicolinonitrile

Description

3-Chloro-5-phenylpicolinonitrile (hypothetical structure inferred from analogs) is a pyridine-derived nitrile featuring a chlorine atom at the 3-position and a phenyl group at the 5-position. Picolinonitriles are valued for their reactivity, particularly in cross-coupling reactions and as intermediates for synthesizing heterocyclic compounds. The chloro and aryl substituents modulate electronic properties, influencing solubility, stability, and interaction with biological targets .

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

3-chloro-5-phenylpyridine-2-carbonitrile |

InChI |

InChI=1S/C12H7ClN2/c13-11-6-10(8-15-12(11)7-14)9-4-2-1-3-5-9/h1-6,8H |

InChI Key |

SQGYURFFXXTAEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key analogs differ in substituents at the 5-position of the pyridine ring, significantly altering their physicochemical and reactive properties:

*Molecular weight calculated based on formula C₇H₂ClF₃N₂.

Key Observations:

- Electronic Effects: The trifluoromethyl group (CF₃) in 3-Chloro-5-(trifluoromethyl)picolinonitrile is strongly electron-withdrawing, polarizing the pyridine ring and enhancing reactivity in nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings .

- Steric and Functional Group Impact: The boronic ester in 3-Chloro-5-(dioxaborolan-2-yl)picolinonitrile enables participation in Suzuki reactions, a critical feature for constructing complex aromatic systems in medicinal chemistry . Ethynyl-propoxyphenyl () introduces steric bulk, which may hinder certain reactions but improve thermal stability in polymer applications .

Physicochemical Properties

- Molecular Weight and Solubility: Larger substituents (e.g., ethynyl-propoxyphenyl) increase molecular weight and lipophilicity, reducing aqueous solubility. This is evident in 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (MW = 296.76) compared to the trifluoromethyl analog (MW = ~218.55) . The boronic ester derivative (MW = 280.51) balances moderate lipophilicity with reactivity, making it suitable for organic solvents like THF or DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.